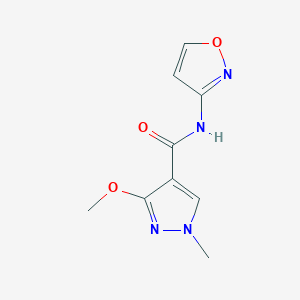

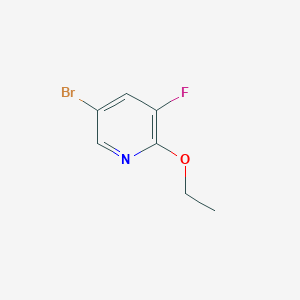

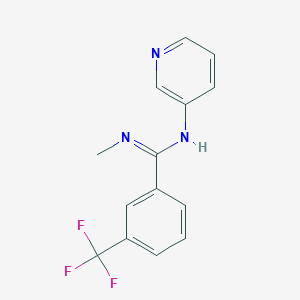

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-chlorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-chlorobenzenesulfonamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole derivatives have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of imidazole derivatives involves several steps. For instance, N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst can yield 4-(1H-imidazol-1-yl)benzaldehyde . This compound can then react with substituted acetophenones to yield corresponding chalcones . Each chalcone can further react with guanidine hydrochloride to result in the title compounds .Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Reactions

- The study by Rozentsveig et al. (2014) discusses a two-step regioselective synthesis of 3-(sulfonylamino)imidazo[1,2‐a]pyrimidines from 2-aminopyrimidines and N‐(2,2‐dichloro‐2‐phenylethylidene)arensulfonamides, proposing a mechanism for the formation of annulated heterocyclic derivatives through Dimroth rearrangement (Rozentsveig et al., 2014).

- Huo et al. (2016) reported a carbon tetrabromide mediated oxidative carbon-nitrogen bond formation technique applied in the synthesis of complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines under mild and metal-free conditions (Huo et al., 2016).

Potential Biological Activities

- The development and synthesis of novel ALS inhibitors as described by Ren et al. (2000) showcase the structure-activity relationships of various sulfonamide derivatives, indicating potential herbicidal activities and providing a basis for further chemical development (Ren et al., 2000).

- Abdel-Wahab et al. (2008) explored the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents, highlighting the pharmacological potential of these compounds in medical applications (Abdel-Wahab et al., 2008).

Advanced Synthesis and Characterization

- The research by Feng et al. (2021) involves the synthesis of modified 4-amino-N-(5-methyl-1, 2-sulfathiazole-3-yl) benzenesulfonamide acid and its employment in constructing new d10 metal complexes, which were characterized for their luminescence and antibacterial properties (Feng et al., 2021).

- Aayisha et al. (2019) conducted DFT, molecular docking, and experimental analyses on a similar compound, focusing on its role as an alpha-2-imidazoline receptor agonist antihypertensive agent, emphasizing the importance of theoretical and experimental techniques in understanding the molecule's structure and potential biological activities (Aayisha et al., 2019).

Propiedades

IUPAC Name |

3-chloro-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN6O2S/c1-14-23-19(12-20(24-14)27-10-9-22-13-27)25-16-5-7-17(8-6-16)26-30(28,29)18-4-2-3-15(21)11-18/h2-13,26H,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCPMTCNRONEDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2696057.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2696059.png)

![2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid](/img/structure/B2696068.png)

![Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2696070.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2696076.png)

![6-Bromo-2-[(4-chlorophenyl)methyl]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2696078.png)